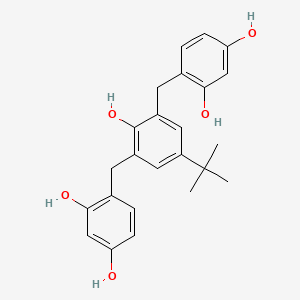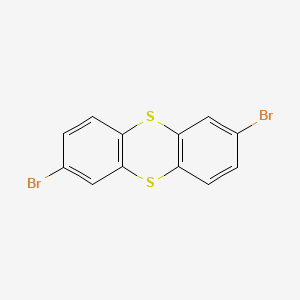
N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group attached to an ethanamine backbone, which is further substituted with a 4-methyl-1H-imidazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine typically involves multiple steps:
Formation of the Imidazole Ring: The initial step often involves the synthesis of the 4-methyl-1H-imidazole ring. This can be achieved through the condensation of glyoxal, ammonia, and acetaldehyde under acidic conditions.
Alkylation: The imidazole ring is then alkylated using a suitable alkylating agent, such as cyclopropylmethyl bromide, in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the ethanamine group. This can be done through a reductive amination process, where the imidazole derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced at the imidazole ring or the ethanamine group, potentially forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the function of imidazole-containing biomolecules. It may also serve as a ligand in the study of enzyme-substrate interactions.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it suitable for use in catalysis and as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the ethanamine group may interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine
- N-(Cyclopropylmethyl)-2-(4-chloro-1H-imidazol-5-yl)ethanamine
- N-(Cyclopropylmethyl)-2-(4-ethyl-1H-imidazol-5-yl)ethanamine
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(5-methyl-1H-imidazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-8-10(13-7-12-8)4-5-11-6-9-2-3-9/h7,9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
NQEIOVKSRQQINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CCNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)





![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)


![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)


